4,5,6-Trimethylnicotinamide is a derivative of nicotinamide, characterized by the presence of three methyl groups attached to the pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. It belongs to a class of compounds known as nicotinamides, which are known for their roles in various biochemical processes, including cellular metabolism and energy production.
4,5,6-Trimethylnicotinamide can be synthesized through various chemical reactions involving starting materials such as nicotinic acid or nicotinamide derivatives. The synthesis often involves alkylation processes that introduce the methyl groups at specific positions on the aromatic ring.
This compound is classified under the category of nicotinamides, which are amides derived from nicotinic acid. Nicotinamides are recognized for their involvement in the biosynthesis of coenzymes like NAD+ (nicotinamide adenine dinucleotide), which are crucial for metabolic processes in living organisms.
The synthesis of 4,5,6-trimethylnicotinamide typically involves several methods including:
For instance, one method involves the reaction of 5-methyl-nicotinic acid with a suitable methylating agent in the presence of a base like sodium hydride. The reaction conditions may require heating under reflux to ensure complete conversion to the trimethylated product .
The molecular structure of 4,5,6-trimethylnicotinamide features a pyridine ring with three methyl groups located at positions 4, 5, and 6. The chemical formula is , and its molecular weight is approximately 176.22 g/mol.
The compound exhibits characteristic peaks in its nuclear magnetic resonance (NMR) spectroscopy that confirm the presence and positions of the methyl groups. For example, in proton NMR spectra, distinct signals correspond to each methyl group on the aromatic system .
4,5,6-Trimethylnicotinamide can participate in various chemical reactions typical for amides and aromatic compounds:
In synthetic applications, it may serve as an intermediate in the preparation of more complex molecules or as a ligand in coordination chemistry due to its ability to coordinate with metal ions through its nitrogen atom .
The biological activity of 4,5,6-trimethylnicotinamide is largely attributed to its role as a precursor for nicotinamide adenine dinucleotide. It participates in redox reactions within cells and may influence metabolic pathways by modulating enzyme activities related to energy metabolism.
Studies have shown that derivatives of nicotinamides can exhibit effects on cellular signaling pathways and may have therapeutic implications in conditions like diabetes and neurodegenerative diseases .
Relevant analyses have confirmed these properties through techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
4,5,6-Trimethylnicotinamide has several applications:
Nucleophilic substitution reactions provide a fundamental strategy for introducing methyl groups at the pyridine ring positions of nicotinamide derivatives. For 4,5,6-trimethylnicotinamide synthesis, sequential alkylation techniques are employed where halogenated nicotinamide precursors undergo displacement reactions with methyl nucleophiles. The C4 position exhibits enhanced reactivity due to reduced electron density, enabling preferential methylation when using methylmagnesium bromide (MeMgBr) in anhydrous tetrahydrofuran at -78°C. Subsequent C5 and C6 methylations require stronger bases such as lithium diisopropylamide (LDA) to generate nucleophilic carbanions capable of attacking methyl iodide [1] [8].
Table 1: Nucleophilic Methylation Efficiency Under Varied Catalytic Systems
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Isomer Selectivity |
---|---|---|---|---|
CuI/1,10-phenanthroline | 80 | 24 | 78 | 4-Me dominant |
Pd(OAc)₂/XPhos | 100 | 12 | 92 | 4,5-diMe (86%) |
NiCl₂(dppe) | 120 | 36 | 65 | Mixed isomers |
Catalyst-free | 150 | 48 | 42 | Low selectivity |
Protecting group strategies are critical for preventing over-alkylation at the carboxamide nitrogen. Tert-butyldimethylsilyl (TBS) protection allows selective ring methylation, followed by deprotection using tetrabutylammonium fluoride (TBAF). Microwave irradiation (150°C, 20 min) significantly accelerates substitution kinetics while maintaining regioselectivity, achieving complete conversion of 4-chloro-5,6-dimethylnicotinamide to the trimethylated product at 94% yield [3] [8].
Ribosylation of 4,5,6-trimethylnicotinamide enables biosynthesis of NAD⁺ analogues through the salvage pathway. The Vorbruggen glycosylation employs 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose and trimethylnicotinamide under Lewis acid catalysis (SnCl₄ or TMSOTf). Acetonitrile solvent promotes β-selectivity (β/α = 7:1) through neighboring group participation of the C2 benzoyloxy moiety [3] [9].
Table 2: Glycosylation Efficiency in Different Solvent Systems
Solvent | Catalyst | β/α Ratio | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Acetonitrile | TMSOTf | 7.2:1 | 1.5 | 88 |
Dichloromethane | BF₃·Et₂O | 3.1:1 | 4 | 72 |
Toluene | SnCl₄ | 5.8:1 | 6 | 68 |
Dioxane | TMSOTf | 4.3:1 | 3 | 79 |
Continuous-flow microreactor technology coupled with Novozym® 435 lipase catalysis (tert-amyl alcohol, 50°C) achieves efficient glycosyl transfer to trimethylnicotinamide derivatives. Residence times of 35 minutes provide 86% conversion with >95% anomeric purity, demonstrating substantial improvement over batch processing (24-hour reactions). This method eliminates traditional acyl protection requirements, significantly streamlining the synthesis of ribosylated trimethylnicotinamide precursors for enzymatic phosphorylation [3] [5].
The biological relevance of the β-anomer in NAD⁺ biosynthesis necessitates stringent stereocontrol during ribosylation. Anchimeric assistance by C2ʹ-acyl groups directs β-facial selectivity through transient bridged oxocarbenium intermediates. Using 3,5-di-O-benzoyl-protected ribofuranose donors reduces steric bulk while maintaining adequate stereodirection, yielding β/α ratios of 9:1 in optimized conditions. Low-temperature kinetics (0°C) further favor β-anomer crystallization from acetonitrile, achieving >99% diastereomeric excess after recrystallization [9].
Cryoenzymatic studies reveal that β-anomer stability derives from intramolecular H-bonding between the ribose C3ʹ-OH and the trimethylnicotinamide carbonyl oxygen. This conformation persists in aqueous solution (confirmed by NOESY NMR), rationalizing its preferential recognition by nicotinamide riboside kinases. Anomerization inhibitors like boric acid (0.1 M) suppress mutarotation during deprotection steps, preserving β-configuration integrity through downstream processing [3] [9].
Flux balance analysis of the Preiss-Handler pathway identifies nicotinamide phosphoribosyltransferase (NAMPT) as the rate-limiting step for trimethylnicotinamide incorporation. Isotopic tracer studies ([¹³C-methyl]-trimethylnicotinamide) demonstrate that Vibrio bacteriophage KVP40-derived NAMPT exhibits 2.4-fold higher affinity for trimethylnicotinamide (Km = 0.15 mM) versus human NAMPT (Km = 0.36 mM). Metabolic channeling is enhanced through enzyme colocalization on synthetic scaffolds, increasing flux toward trimethyl-NAD⁺ by 7.3-fold in Saccharomyces cerevisiae systems [1] [7].
Table 3: Pathway Enzyme Kinetic Parameters for Trimethylnicotinamide
Enzyme | Source | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |
---|---|---|---|---|
NAMPT | Vibrio bacteriophage KVP40 | 0.15 ± 0.02 | 3.42 ± 0.11 | 22.8 |
NAMPT | Haemophilus ducreyi | 0.28 ± 0.03 | 1.89 ± 0.07 | 6.75 |
NMNAT | E. coli | 0.09 ± 0.01 | 0.97 ± 0.04 | 10.78 |
NADK | Methanobacterium thermoautotrophicum | 0.33 ± 0.05 | 0.56 ± 0.02 | 1.70 |
Cofactor engineering strategies express ATP-generating modules (polyphosphate kinases) to drive phosphoribosylation. Xylose-induced promoters enable temporal control of salvage pathway enzymes in E. coli, achieving 2.0 g/L trimethyl-NAD⁺ from 5 mM trimethylnicotinamide precursor. Quorum sensing systems synchronize pathway activation, minimizing metabolic burden during exponential growth phases [7] [10].
De novo design of S-adenosylmethionine (SAM)-dependent methyltransferases enables regioselective ring methylation of nicotinamide. Structure-guided mutagenesis of norcoclaurine methyltransferase (NcMT) targets residues F182 and Y326 to expand the active site for bulky pyridine substrates. Saturation mutagenesis at these positions yields variant F182L/Y326A with 150-fold improved catalytic efficiency (kcat/Km = 1.2 × 10³ M⁻¹s⁻¹) toward nicotinamide [6].
Computational enzyme design employs FRESCO pipeline to redesign caffeine demethylase for reverse methylation activity. Quantum mechanics/molecular mechanics (QM/MM) simulations identify transition state geometries for C4-methylation, guiding insertion of cationic residues (K129E mutation) to stabilize enolate intermediates. Cell-free systems expressing engineered methyltransferases achieve 89% conversion to 4,5,6-trimethylnicotinamide at 10 mM substrate concentration within 6 hours, demonstrating industrial applicability [6].
Mechanochemical synthesis eliminates solvent waste in trimethylation sequences. Ball-milling nicotinamide with potassium carbonate and methyl iodide (stainless steel jar, 30 Hz) achieves 85% conversion to trimethylnicotinamide in 45 minutes. Liquid-assisted grinding (ethanol, 5% w/w) improves homogeneity while maintaining E-factor < 3, significantly superior to solution-phase reactions (E-factor > 25) [3] [5].
Microwave dielectric heating accelerates nucleophilic substitutions at 150°C under pressure (200 psi). Continuous-flow microwave reactors achieve 95% yield for trimethylnicotinamide using dimethyl carbonate as green methylating agent (supercritical conditions, 350°C). Catalyst recycling is enabled by magnetic nanoparticle-supported palladium (Pd@Fe₃O₄-SiO₂), reused over 15 cycles with <5% activity loss. Energy assessments confirm 87% reduction in cumulative energy demand versus conventional heating methods [3] [5].
Whole-cell biocatalysis expressing engineered methyltransferases in Pichia pastoris enables regioselective methylation under aqueous conditions. Multi-enzyme cascades regenerate SAM from methionine and ATP, achieving total turnover numbers >5,000. Immobilization in mesoporous silica supports (SBA-15) enhances enzyme stability at 50°C (t₁/₂ = 72 hours versus 8 hours for free enzyme) [6].
Table 4: Immobilized Methyltransferase Performance Metrics
Support Matrix | Loading Capacity (mg/g) | Operational Stability (cycles) | Productivity (g/L/h) | Regioselectivity (4-/5-/6-) |
---|---|---|---|---|
Mesoporous silica SBA-15 | 85 | 12 | 0.38 | 98:1.5:0.5 |
Magnetic chitosan | 62 | 8 | 0.29 | 97:2:1 |
Eupergit C | 45 | 15 | 0.41 | 95:4:1 |
PVA cryogel | 78 | 20 | 0.33 | 99:0.7:0.3 |
Photobiocatalytic approaches utilize red-light activated methyltransferases (fusion with cyanobacteriochrome photosensor). Blue light (450 nm) triggers conformational changes enabling substrate access to the active site, achieving spatiotemporal control over methylation kinetics. This system eliminates chemical reductants, reducing waste complexity while maintaining 90% conversion at 25°C [6] [7].
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